cGMP Modulation vs. Monensin
Omomycin produces a rapid and selective elevation of intracellular cGMP in primary neonatal rat cardiomyocytes, achieving a detectable increase within 10 minutes of exposure at 4 μg/mL, an effect potentiated by the phosphodiesterase inhibitor 1-methyl-3-isobutyl xanthine (10⁻⁴ M). Critically, cAMP levels remain unaltered under identical conditions, indicating a pathway-specific effect on guanylate cyclase rather than broad cyclic nucleotide dysregulation [1]. This cGMP-selective profile is distinct from monensin, which as an Na⁺-selective ionophore induces intracellular alkalosis and calcium influx through Na⁺/Ca²⁺ exchange without primary cGMP elevation [2].
| Evidence Dimension | Selective cGMP elevation (intracellular cyclic nucleotide response) |
|---|---|
| Target Compound Data | Omomycin 4 μg/mL: cGMP increased within 10 min; cAMP unchanged; effect enhanced with 10⁻⁴ M 1-methyl-3-isobutyl xanthine |
| Comparator Or Baseline | Monensin: Na⁺-selective ionophore; induces intracellular alkalosis and secondary Ca²⁺ influx; no primary cGMP elevation reported |
| Quantified Difference | Omomycin elevates cGMP without affecting cAMP; monensin does not induce primary cGMP elevation |
| Conditions | Primary culture of newborn rat heart cells; 10 min and 20 min exposure; ± 1-methyl-3-isobutyl xanthine (10⁻⁴ M) |
Why This Matters
For researchers investigating cGMP-dependent signaling pathways (e.g., nitric oxide- or natriuretic peptide-mediated processes), Omomycin provides a unique ionophore tool for selective cGMP elevation, whereas monensin cannot substitute for this application.
- [1] Gerasimova TsI, Stvolinskaia NS. The effect of the polyether antibiotic omomycin on the activity of cyclic nucleotides in the primary culture of newborn rat heart cells. Vopr Med Khim. 1990 Sep-Oct;36(5):39-41. PMID: 1701281. View Source
- [2] Pressman BC. Biological applications of ionophores. Annu Rev Biochem. 1976;45:501-530. View Source
